molecular formula C8H9ClOS B1420695 5-Propylthiophene-3-carbonyl chloride CAS No. 1160248-84-9

5-Propylthiophene-3-carbonyl chloride

Cat. No.: B1420695
CAS No.: 1160248-84-9
M. Wt: 188.67 g/mol
InChI Key: RTSDAWMEIVUMFX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

PTCC has a molecular formula of C8H9ClOS and a molecular weight of 188.68 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Nanocomposite and Sensor Applications

A Novel Nanocomposite from Multiwalled Carbon Nanotubes Functionalized with a Conducting Polymer The paper discusses the preparation and characterization of a nanocomposite involving multiwalled carbon nanotubes and polythiophene. The functionalization of the nanotube surface with polythiophene highlights the potential use of 5-Propylthiophene-3-carbonyl chloride in creating materials for electronic and sensor applications, particularly due to the enhanced conductivity observed in the nanocomposite (Philip et al., 2004).

Photoluminescence and Electroluminescence Applications

Blue-Green Luminescent Rhenium(I) Tricarbonyl Complexes with Pyridine-Functionalized N-Heterocyclic Carbene Ligands The study presents rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing blue-green emissions. This finding suggests the potential application of this compound in the field of photoluminescence and electroluminescence, contributing to the development of materials with unique luminescent properties (Li et al., 2012).

Field-Effect Transistor Applications

High Electron Mobility in Solution-Cast and Vapor-Deposited Phenacyl-Quaterthiophene-Based Field-Effect Transistors The research highlights the creation of carbonyl-functionalized quaterthiophenes with high electron mobility, useful for field-effect transistors. This study underscores the potential of this compound in developing materials for semiconductor applications, particularly in enhancing the performance of field-effect transistors (Letizia et al., 2005).

Properties

IUPAC Name

5-propylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSDAWMEIVUMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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